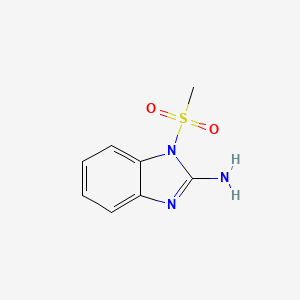

1-(Methylsulfonyl)-1H-benzimidazol-2-amine

Overview

Description

1-(Methylsulfonyl)-1H-benzimidazol-2-amine is a chemical compound that belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring. Imidazole is a five-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1 and 3 positions .

Synthesis Analysis

The synthesis of 1-(Methylsulfonyl)-1H-benzimidazol-2-amine or similar compounds often involves various chemical reactions. For instance, a series of hydrazones incorporating a 4-methylsulfonylbenzene scaffold were synthesized and analyzed for their potential antitumor activity . Another study reported the synthesis of 2-(4-(methylsulfonyl)phenyl)benzimidazoles as selective cyclooxygenase-2 inhibitors .Molecular Structure Analysis

The molecular structure of 1-(Methylsulfonyl)-1H-benzimidazol-2-amine is characterized by the presence of a benzimidazole ring fused with a methylsulfonyl group . The benzimidazole ring is a heterocyclic aromatic organic compound that is a fusion of benzene and imidazole .Chemical Reactions Analysis

The chemical reactions involving 1-(Methylsulfonyl)-1H-benzimidazol-2-amine or similar compounds can be diverse. For example, a new Julia-type methylenation reagent, 1-methyl-2-(methylsulfonyl)benzimidazole, reacts with a variety of aldehydes and ketones to give the corresponding terminal alkenes in high yields .Scientific Research Applications

Efficient Synthesis Methods

1-(Methylsulfonyl)-1H-benzimidazol-2-amine is utilized in various synthesis methods. For instance, it's used in an efficient method to access 2-substituted benzimidazoles under solvent-free conditions. This process involves the reaction of both aromatic and alkyl nucleophiles with 2-methylsulfonyl benzimidazole, generating a variety of 2-substituted benzimidazoles (Lan et al., 2008).

Catalysis and Chemical Reactions

The compound also plays a role in catalysis and chemical reactions. For example, it's involved in the oxidative C-H amination of N-substituted amidines and N,N'-bis(aryl)amidines, using iodobenzene as a catalyst to produce 1,2-disubstituted benzimidazoles (Alla et al., 2013). Furthermore, it reacts with aldehydes and ketones to give terminal alkenes, using specific reagents under mild and practical conditions (Ando et al., 2015).

Synthesis of Complex Molecules

This compound is instrumental in the synthesis of complex molecules. In one study, it reacted with arenesulfonyl chlorides to yield 1-arylsulfonylbenzimidazol-2-amines, demonstrating the versatility of this compound in chemical synthesis (Kaipnazarov et al., 2013).

Applications in Nanocatalysis

1-(Methylsulfonyl)-1H-benzimidazol-2-amine finds applications in nanocatalysis. For instance, it's used in the preparation of 1-substituted-1H-1,2,3,4-tetrazoles through cyclization reactions, showcasing its use in novel nanocatalyst development (Ghasemzadeh & Akhlaghinia, 2017).

Novel Syntheses and Biological Activities

It's also involved in the synthesis of novel azetidine-2-one derivatives of 1H-benzimidazole, which have been evaluated for antimicrobial and cytotoxic activities (Noolvi et al., 2014).

Role in Pharmaceutical Research

1-(Methylsulfonyl)-1H-benzimidazol-2-amine plays a significant role in pharmaceutical research. It's used in synthesizing Pd(II) and Pt(II) complexes containing benzimidazole ligands, which are potential anticancer compounds (Ghani & Mansour, 2011).

Mechanism of Action

Future Directions

The future directions for research on 1-(Methylsulfonyl)-1H-benzimidazol-2-amine or similar compounds could involve further exploration of their potential therapeutic applications. For instance, azaindole-based frameworks, which can include a methylsulfonyl group, are being explored as potential antiviral agents . Additionally, the development of safer and more efficient synthetic routes for these compounds is an active area of research .

properties

IUPAC Name |

1-methylsulfonylbenzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2S/c1-14(12,13)11-7-5-3-2-4-6(7)10-8(11)9/h2-5H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZUVPGKUELYOQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C2=CC=CC=C2N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00629457 | |

| Record name | 1-(Methanesulfonyl)-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

915922-50-8 | |

| Record name | 1-(Methanesulfonyl)-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.